N-benzyl-3,3-dimethylbutanamide
Description
N-Benzyl-3,3-dimethylbutanamide is a tertiary amide characterized by a branched aliphatic chain (3,3-dimethylbutanoyl) and a benzyl substituent on the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.
For example, highlights the use of N-benzylcarboxamide derivatives in medicinal chemistry, particularly as scaffolds for antitumor agents. Additionally, the presence of a bulky dimethylbutanoyl group may influence steric interactions in catalytic processes, as seen in metal-catalyzed C–H functionalization reactions ().
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-benzyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)9-12(15)14-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |
InChI Key |
BPTQHPQTNLIGTA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-3,3-dimethylbutanamide and related compounds:
Key Comparative Insights
Steric and Electronic Effects: The 3,3-dimethylbutanoyl group in this compound introduces significant steric hindrance compared to linear chains (e.g., 3-methylbenzoyl in ). This may reduce reactivity in nucleophilic substitution reactions but enhance stability in catalytic processes . Substituting the benzyl group with cyclohexyl () increases lipophilicity, making the compound more suitable for membrane-penetrating applications.
Functional Group Diversity: The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination with metal catalysts, a feature absent in this compound . The hydrochloride salt form of 2-amino-N-benzyl-N,3-dimethylbutanamide () improves bioavailability, a critical factor for pharmaceutical applications.
Spectroscopic Characterization: 13C NMR data for analogs like N-benzyl-3,3-dicyano-N-methyl-2-phenylpropanamide () indicate characteristic carbonyl (C=O) peaks at ~170 ppm, while alkyl carbons in 3,3-dimethylbutanoyl chains resonate at 20–35 ppm. These patterns are consistent across dimethylbutanamide derivatives.
Synthetic Accessibility :
- N-Cyclohexyl-3,3-dimethylbutanamide () is synthesized via straightforward amidation, whereas fused bicyclic analogs () require multi-step heterocyclic ring formation, complicating scalability.
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